

# Fosciclopirox Disodium: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Fosciclopirox disodium |           |
| Cat. No.:            | B15617283              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fosciclopirox disodium (CPX-POM) is a novel, water-soluble, phosphoryloxymethyl ester prodrug of the active anticancer agent ciclopirox (CPX).[1][2][3][4][5][6] Developed to overcome the poor oral bioavailability and aqueous solubility of ciclopirox, fosciclopirox enables parenteral administration for systemic cancer therapy.[1][2][3][4][5][6] Following intravenous administration, fosciclopirox is rapidly and completely converted to its active metabolite, ciclopirox, by ubiquitously expressed phosphatases.[7][8] This technical guide provides an indepth overview of the pharmacological profile of fosciclopirox disodium, focusing on its mechanism of action, pharmacokinetics, and clinical development, with a particular emphasis on its application in oncology.

## **Mechanism of Action**

The anticancer activity of fosciclopirox is attributable to its active metabolite, ciclopirox. The primary mechanism of action of ciclopirox is the chelation of intracellular iron, which is crucial for the activity of several metal-dependent enzymes involved in cell proliferation and survival.[9] By sequestering iron, ciclopirox disrupts key cellular processes, leading to cytostatic and cytotoxic effects in cancer cells.

## **Inhibition of Iron-Dependent Enzymes**



Ciclopirox's iron-chelating properties lead to the inhibition of critical enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair.[9] This inhibition contributes to the induction of cell cycle arrest, primarily at the G1/S phase, and apoptosis.[7] [10]

## **Modulation of Oncogenic Signaling Pathways**

Ciclopirox has been shown to modulate several key signaling pathways implicated in cancer progression:

- Notch Signaling Pathway: Ciclopirox inhibits the Notch signaling pathway by binding to
  essential components of the γ-secretase complex, namely Presenilin 1 and Nicastrin.[3][11]
  This interaction prevents the cleavage and activation of Notch receptors, leading to the
  downregulation of downstream targets such as HES1, c-MYC, and Cyclin D1, which are
  critical for cancer cell proliferation and survival.[2][3]
- Wnt/β-catenin Signaling Pathway: Ciclopirox has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, another critical pathway in many cancers.[4] The precise mechanism of this inhibition is still under investigation but is thought to be linked to its iron-chelating properties.

The multifaceted mechanism of action of ciclopirox, targeting fundamental cellular processes and key oncogenic signaling pathways, provides a strong rationale for its development as a broad-spectrum anticancer agent.





Click to download full resolution via product page

Caption: Mechanism of action of Fosciclopirox disodium.

## **Pharmacodynamics: In Vitro Activity**

The in vitro anticancer activity of ciclopirox, the active metabolite of fosciclopirox, has been evaluated in various cancer cell lines. Fosciclopirox (CPX-POM) and its major metabolite, ciclopirox glucuronide (CPX-G), have shown little to no anticancer activity in vitro, with IC50 values greater than 50  $\mu$ M.[7] The following tables summarize the 50% inhibitory concentration (IC50) values for ciclopirox in bladder cancer and acute myeloid leukemia (AML) cell lines.

Table 1: In Vitro Activity of Ciclopirox in Bladder Cancer Cell Lines



| Cell Line | Histology                                | IC50 (μM) at 72h |
|-----------|------------------------------------------|------------------|
| T24       | High-grade Urothelial<br>Carcinoma       | ~5               |
| UM-UC-3   | High-grade Urothelial<br>Carcinoma       | ~10              |
| НТВ-9     | Grade II Transitional Cell<br>Carcinoma  | ~1.5             |
| HTB-5     | Grade IV Transitional Cell<br>Carcinoma  | ~2.5             |
| HT-1376   | Grade III Transitional Cell<br>Carcinoma | ~4               |
| RT-4      | Grade I Transitional Cell<br>Carcinoma   | ~7.5             |

Data from Weir et al., 2021.[7][10]

Table 2: In Vitro Activity of Ciclopirox in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Subtype                                | IC50 (μM) |
|-----------|----------------------------------------|-----------|
| HL-60     | Acute Promyelocytic Leukemia           | 2.5 - 4   |
| MV4-11    | Acute Monocytic Leukemia<br>(FLT3-ITD) | 2.5 - 4   |

Data from a 2023 ASCO Annual Meeting abstract.[8]

## **Pharmacokinetics**

Preclinical pharmacokinetic studies of fosciclopirox have been conducted in rats and dogs, demonstrating its rapid and complete conversion to ciclopirox.

## **Preclinical Pharmacokinetics in Rats**



Following intravenous administration of fosciclopirox (CPX-POM) in rats, the prodrug was not detected in plasma, indicating rapid metabolism.[12] The systemic clearance of ciclopirox was 3326 mL/h/kg, with a steady-state volume of distribution of 1853 mL/kg.[12]

Table 3: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Sprague-Dawley Rats Following Intravenous Administration of Fosciclopirox (17.5 mg/kg)

| Parameter  | Unit    | Value (Mean ± SD) |
|------------|---------|-------------------|
| Cmax       | ng/mL   | 10,800 ± 1,600    |
| Tmax       | h       | 0.083 ± 0.00      |
| AUC(0-inf) | ng*h/mL | 5,260 ± 490       |
| t1/2       | h       | 0.54 ± 0.08       |
| CL         | mL/h/kg | 3,326 ± 311       |
| Vss        | mL/kg   | 1,853 ± 276       |

Data from Weir et al., 2019.[12]

## **Preclinical Pharmacokinetics in Dogs**

Similar to the findings in rats, intravenous administration of fosciclopirox in dogs resulted in the rapid and complete conversion to ciclopirox.[9][12]

Table 4: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Beagle Dogs Following Intravenous Administration of Fosciclopirox (7.3 mg/kg)



| Parameter  | Unit    | Value (Mean ± SD) |
|------------|---------|-------------------|
| Cmax       | ng/mL   | 5,100 ± 988       |
| Tmax       | h       | 0.17 ± 0.00       |
| AUC(0-inf) | ng*h/mL | 3,380 ± 323       |
| t1/2       | h       | 0.82 ± 0.11       |
| CL         | mL/h/kg | 2,160 ± 207       |
| Vss        | mL/kg   | 1,740 ± 192       |

Data from Weir et al., 2019.[12]

The absolute bioavailability of ciclopirox following subcutaneous administration of fosciclopirox was found to be excellent in both rats and dogs.[9][12] Ciclopirox and its inactive glucuronide metabolite are primarily excreted in the urine.[9][12]

## **Clinical Development**

Fosciclopirox is under clinical investigation for the treatment of various cancers, with a focus on urothelial carcinoma and acute myeloid leukemia.

## Phase 1 Study in Advanced Solid Tumors (NCT03348514)

A first-in-human, Phase 1 dose-escalation study of intravenous fosciclopirox was conducted in patients with advanced solid tumors.[2][8] The study established the maximum tolerated dose (MTD) at 900 mg/m² administered intravenously over 10 minutes, which was also selected as the Recommended Phase 2 Dose (RP2D).[2][7]

## Phase 1B/2A Study in Acute Myeloid Leukemia (NCT04956042)

A Phase 1B/2A clinical trial is evaluating the safety, pharmacokinetics, and pharmacodynamics of fosciclopirox alone and in combination with cytarabine in patients with relapsed/refractory



AML.[8][11] The dosing regimen for fosciclopirox monotherapy is 900 mg/m² administered as a daily intravenous infusion on Days 1 to 5 of each 21-day cycle.[8]

# Experimental Protocols Cell Proliferation Assay

The antiproliferative effect of ciclopirox is typically assessed using a colorimetric assay, such as the MTT or WST-1 assay.

#### Protocol:

- Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
- Cells are then treated with increasing concentrations of ciclopirox for a specified duration (e.g., 72 hours).
- Following treatment, a reagent such as MTT or WST-1 is added to each well.
- After a short incubation period, the absorbance is measured using a microplate reader.
- The IC50 value is calculated from the dose-response curve.





Click to download full resolution via product page

Caption: Workflow for a typical cell proliferation assay.



### In Vivo BBN-Induced Bladder Cancer Model

The in vivo efficacy of fosciclopirox has been evaluated in a chemically induced bladder cancer model using N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN).

#### Protocol:

- Male C57BL/6 mice are administered 0.05% BBN in their drinking water for 16 weeks to induce bladder tumors.[2]
- Following tumor induction, mice are treated with fosciclopirox (e.g., 235 mg/kg and 470 mg/kg) or vehicle control via intraperitoneal injection daily for 4 weeks.[2]
- At the end of the treatment period, bladders are harvested, weighed, and histologically examined to assess tumor burden and stage.[2][3]



Click to download full resolution via product page

Caption: Experimental workflow for the BBN mouse model.

## **Western Blot Analysis for Signaling Pathways**

To investigate the effect of ciclopirox on signaling pathways, western blotting is employed to measure the protein levels of key pathway components.

### Protocol:

- Cancer cells are treated with ciclopirox for a specified time.
- Cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.



- The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Presenilin 1, Nicastrin, Hes1).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using a chemiluminescent substrate.

## Conclusion

**Fosciclopirox disodium** is a promising anticancer prodrug that effectively delivers the active agent, ciclopirox, systemically. Its mechanism of action, centered on iron chelation and the subsequent inhibition of critical cellular enzymes and oncogenic signaling pathways, provides a strong basis for its broad-spectrum anticancer activity. Preclinical pharmacokinetic studies have demonstrated its favorable profile for parenteral administration. Ongoing clinical trials in urothelial cancer and AML will further elucidate the therapeutic potential of fosciclopirox in oncology. This comprehensive pharmacological profile provides a valuable resource for researchers and clinicians involved in the development and evaluation of this novel anticancer agent.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety, Dose Tolerance, Pharmacokinetics, and Pharmacodynamics Study of CPX-POM in Patients With Advanced Solid Tumors [clin.larvol.com]
- 2. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γsecretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]



- 6. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. The antitumor activity of the fungicide ciclopirox PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fosciclopirox Disodium: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617283#pharmacological-profile-of-fosciclopirox-disodium]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com